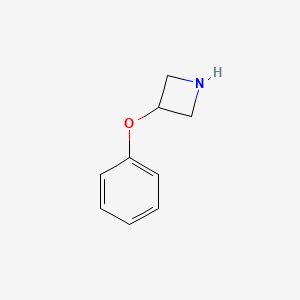

3-Phenoxyazetidine

Vue d'ensemble

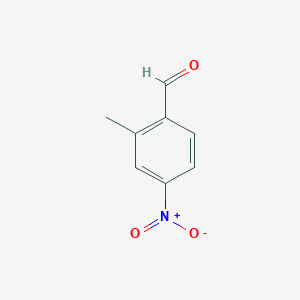

Description

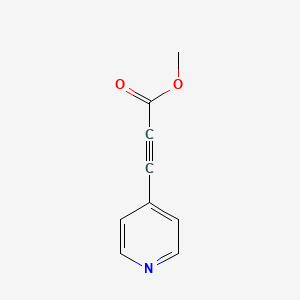

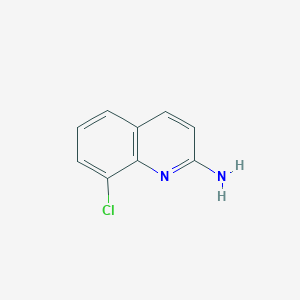

3-Phenoxyazetidine is a chemical compound with the molecular formula C9H11NO. It has an average mass of 149.190 Da and a mono-isotopic mass of 149.084061 Da . It is also known by other names such as 3-Azetidinyl phenyl ether and 3-Phenoxy-azetidine .

Synthesis Analysis

The synthesis of this compound involves the reaction of phenylthio/phenoxyacetic acid with appropriate Schiff bases in the presence of triethylamine with phosphorus oxychloride in dry methylene chloride under a nitrogen atmosphere .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Azetidine(s) .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³, a boiling point of 239.6±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.7±3.0 kJ/mol and the flash point is 89.7±14.8 °C. The index of refraction is 1.550 and the molar refractivity is 43.5±0.3 cm³ .

Applications De Recherche Scientifique

Neurotransmitter Reuptake Inhibition

One of the notable applications of 3-phenoxyazetidine derivatives is in the development of antidepressants. Research has shown that certain derivatives of this compound have inhibitory activities against neurotransmitter reuptake, specifically targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmitters. These findings are significant in the context of creating broad-spectrum antidepressants. The study led to the identification of a compound, referred to as 10dl, which emerged as a potential candidate for further investigation due to its selective inhibitory properties (Han et al., 2014).

Metabolic Studies and Pharmacokinetics

This compound compounds have been the subject of metabolic and pharmacokinetic studies. For instance, the metabolism and pharmacokinetics of 5'-hydrogenphosphonate of 3'-azido-2',3'-dideoxythymidine, a drug approved for HIV treatment in Russia, were studied to understand its clinical advantages and lower toxicity. The study revealed differential rates of metabolite accumulation and distribution in various organs, providing insights into the metabolic basis of the drug's clinical profile (Skoblov et al., 2004).

Drug Metabolizing Enzyme Phenotyping

This compound derivatives have also been utilized in studies aimed at assessing the variability in cytochrome P450 (CYP) phenotype. These studies are crucial in understanding the metabolic clearance of drugs and evaluating the impact of induction and mechanism-based inhibition on drug metabolism (van Dyk et al., 2019).

Human Neutrophil Elastase Inhibition and Antiproliferative Activity

Research has demonstrated that 3,3-diethylazetidine-2,4-dione based thiazoles, a series of compounds including this compound derivatives, exhibit high inhibitory activity against human neutrophil elastase (HNE) in the nanomolar range. These compounds have also shown broad-spectrum antiproliferative activity against various cancer cell lines, suggesting their potential application in cancer treatment (Donarska et al., 2022).

Synthesis of Functionalized Azetidines

The synthetic utility of this compound compounds has been explored in the preparation of various functionalized azetidines. These studies highlight the potential of this compound derivatives as precursors in the synthesis of novel azetidine-based compounds with diverse applications (Stankovic et al., 2013).

Inhibition of Virus Activity

This compound derivatives have been shown to inhibit virus activity, as demonstrated in studies involving 3'-azidothymidine (AZT)-derived 1,2,3-triazoles, which exhibited potent activities against HIV-1. This discovery has implications for the development of new antiviral agents (Sirivolu et al., 2013).

Propriétés

IUPAC Name |

3-phenoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDAHKDEKOTDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510495 | |

| Record name | 3-Phenoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76263-18-8 | |

| Record name | 3-Phenoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to confirm the structure of the synthesized 3-phenylthio/3-phenoxyazetidine-2-one compounds?

A1: The research utilized several spectroscopic techniques for structural confirmation:

- Elemental Analysis: This technique confirmed the composition of Carbon, Hydrogen, and Nitrogen in the synthesized compounds. []

- Mass Spectrometry: This analysis verified the molecular weight of the synthesized compounds. []

- Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Specifically, HMQC (Heteronuclear Multiple Quantum Correlation) 1H-13C and COSY (Correlation Spectroscopy) 1H-1H experiments were employed. These techniques provided detailed information about the connectivity and spatial arrangement of atoms within the molecules, confirming the proposed structure and stereochemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)